MSP-3

Descripción

Propiedades

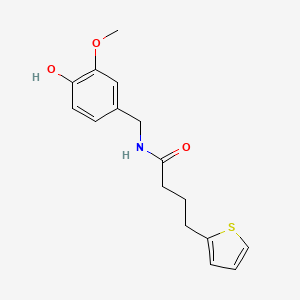

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-20-15-10-12(7-8-14(15)18)11-17-16(19)6-2-4-13-5-3-9-21-13/h3,5,7-10,18H,2,4,6,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUVEUVIUAJXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNC(=O)CCCC2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Merozoite Surface Protein-3 Msp-3 in Plasmodium Species

Molecular Architecture and Structural Biology

MSP-3 exhibits a distinct molecular architecture characterized by specific sequence motifs and predicted structural features. Studies have aimed to elucidate its primary, secondary, tertiary, and quaternary structures to understand its role in parasite biology.

Primary Sequence Analysis and Conserved Motifs

Primary sequence analysis of this compound from Plasmodium falciparum reveals several characteristic regions. It contains an N-terminal signal peptide sequence, indicating its secretion asm.orgnih.gov. A prominent feature is a central domain containing imperfect alanine heptad repeats nih.govasm.orgnih.govscielo.br. Following this, there is a glutamic acid-rich region nih.govnih.govscielo.br. The C-terminal region typically includes a leucine zipper-like motif nih.govasm.orgnih.govscielo.br. While the N-terminal region can be polymorphic, the C-terminal domain tends to be relatively conserved across different P. falciparum isolates asm.orgnih.gov. In Plasmodium vivax, this compound family members also share common motifs, including a conserved NLRNG signature motif at the N-terminus, a central domain with variable heptad sequences, and conserved hydrophilic C-terminal features semanticscholar.orgnih.govresearchgate.netplos.org.

A summary of conserved motifs in P. falciparum this compound is presented in the table below:

| Motif | Location | Characteristics |

| Signal Peptide | N-terminus | Involved in secretion |

| Alanine Heptad Repeats | Central Domain | Imperfect repeats, AXXAXXX consensus |

| Glutamic Acid-Rich Region | Central Domain | High content of acidic residues |

| Leucine Zipper-like Motif | C-terminus | Implicated in oligomerization |

| NLRNG Signature Motif | N-terminus (PvMSP3) | Conserved motif in P. vivax this compound family |

Secondary Structure Prediction and Experimental Validation (e.g., α-helical, coiled-coil domains, heptad repeats)

Secondary structure predictions for this compound consistently indicate a significant presence of alpha-helical structures, particularly within the regions containing heptad repeats. These heptad repeats, often following an (abcdefg)n pattern with non-polar residues at positions 'a' and 'd', are characteristic of coiled-coil domains researchgate.netukzn.ac.zamrcindia.org. Experimental validation using techniques such as circular dichroism spectroscopy has confirmed that this compound polypeptides contain a large amount of alpha-helix and random coil secondary structure nih.gov. The central domain with alanine heptad repeats is predicted to form intramolecular coiled-coil structures mrcindia.org. The C-terminal region, containing the leucine zipper-like motif, is also associated with the formation of alpha-helical coiled-coil structures involved in oligomerization researchgate.netnih.gov.

Tertiary and Quaternary Structural Elucidation (e.g., oligomeric structures, elongated molecules)

Biophysical studies have provided insights into the tertiary and quaternary structures of this compound. Full-length this compound has been shown to form highly elongated oligomeric structures asm.orgnih.govnih.govnih.govntu.edu.sg. These oligomers primarily exist as dimers and tetramers nih.gov. The formation of dimers is mediated by a leucine zipper-like domain located in the C-terminus nih.gov. Two dimers can then interact through their C-termini to form a tetramer nih.gov. Sedimentation velocity experiments have demonstrated that this compound molecules are highly extended in solution nih.gov. Furthermore, this compound can self-assemble into filamentous structures that exhibit amyloid-like characteristics nih.gov. These fibrillar structures, ranging from 5 to 15 µm in length, have been observed attached to the merozoite surface and associated with the erythrocyte membrane nih.gov. The C-terminal domain is crucial for this oligomerization, assembling into a four-stranded alpha-helical coiled-coil structure where alpha-helices are packed "side-by-side" nih.gov.

Protein Domain Mapping and Functional Annotation

Protein domain mapping of this compound identifies several distinct regions corresponding to its structural and potentially functional elements. These include the signal peptide, the central domain with alanine heptad repeats, the glutamic acid-rich region, and the C-terminal domain containing the leucine zipper-like motif nih.govasm.orgnih.govscielo.br. The C-terminal domain is relatively conserved and has been implicated in protein-protein interactions and potentially erythrocyte binding activity asm.orgnih.govresearchgate.net. The N-terminal region, while more polymorphic, is also considered an important immunogen nih.gov. Functional annotation efforts suggest that this compound is associated with the merozoite surface, likely through interactions with other merozoite surface proteins asm.orgnih.govfrontiersin.org. It forms a complex with proteins such as MSP1, MSP6, and MSP7 researchgate.netasm.orgnih.govscielo.brfrontiersin.org. The elongated and fibrillary nature of the this compound complex may provide flexibility for interacting with erythrocyte ligands during invasion nih.gov. While the precise function of this compound is not fully understood, it is believed to be involved in the invasion of erythrocytic cells researchgate.netscielo.br.

A summary of this compound domains and their potential roles is provided below:

| Domain | Location | Predicted Structure | Potential Role(s) |

| Signal Peptide | N-terminus | - | Secretion |

| Alanine Heptad Repeats | Central Domain | Alpha-helical, Coiled-coil | Structural integrity, Protein-protein interactions? |

| Glutamic Acid-Rich Region | Central Domain | - | Unknown precise function, potentially structural/interaction |

| Leucine Zipper-like Motif | C-terminus | Alpha-helical, Coiled-coil | Oligomerization (dimer/tetramer formation) |

| Conserved C-terminal Domain | C-terminus | Alpha-helical, Coiled-coil | Protein-protein interactions, Erythrocyte binding? |

Conformational Dynamics and Stability Studies

Studies on the conformational dynamics and stability of this compound have shown that the protein, particularly its recombinant forms, can exhibit structural transitions. The secondary structure of this compound can denature as temperature increases, with a reported structural transition around 36°C for certain species nih.gov. The inherent characteristics of this compound, including specific peptide segments beyond the leucine zipper region, contribute to its tendency to form aggregated structures and amyloid-like fibrils nih.gov. The ability of this compound to bind heme may also be related to its capacity for forming aggregated structures nih.gov. Molecular dynamics simulations, while not specifically detailed for this compound in the provided results, are a technique used to study protein flexibility and conformational changes, which would be relevant for understanding this compound dynamics mdpi.comscielo.br. The presence of intrinsically disordered regions in Plasmodium proteins, including some antigens, suggests that flexibility and conformational heterogeneity can be important for their function and interaction with targets scielo.br.

Biochemical Interactions and Functional Mechanisms

This compound is known to participate in biochemical interactions, primarily with other proteins on the merozoite surface, and these interactions are believed to contribute to its functional mechanisms during erythrocyte invasion. This compound exists in a protein complex on the merozoite surface, associating with MSP1, MSP6, and MSP7 through protein-protein interactions researchgate.netasm.orgnih.govscielo.brfrontiersin.org. This complex is further associated with MSP1 complexes (p83/p30 and p38/p42) that are anchored to the merozoite surface via a glycosylphosphatidylinositol (GPI) anchor linked to MSP1 researchgate.netscielo.br. The coiled-coil domains of this compound family members are predicted to be involved in these protein-protein interactions nih.govplos.org. Studies have identified an this compound associated network on the merozoite surface through techniques like immunoprecipitation and mass spectrometry asm.orgnih.gov.

While the exact functional mechanism of this compound is not fully elucidated, it is hypothesized to be involved in the process of erythrocyte invasion. The elongated oligomeric forms of this compound are believed to bind to receptors during the invasion of red blood cells researchgate.netscielo.br. The C-terminal region has been suggested to be involved in erythrocyte binding activity asm.orgnih.gov. The long, extended fibrillary nature of the this compound complex may facilitate the interaction of merozoite proteins with erythrocyte ligands nih.gov. Additionally, this compound has been shown to bind multiple molecules of heme, and this binding ability may be linked to its oligomerization and could potentially play a protective role against heme released during the erythrocytic stages of the parasite life cycle nih.gov.

Antibodies against this compound have been shown to mediate antibody-dependent cellular inhibition (ADCI) of the parasite, suggesting a role for this compound in the host immune response and highlighting its potential as a vaccine target researchgate.netnih.govnih.gov.

Protein-Protein Complex Formation and Characterization (e.g., MSP1, MSP6, MSP7 interactions)

This compound is known to exist in a protein complex on the merozoite surface, associating with other merozoite surface proteins, including MSP1, MSP6, and MSP7. asm.orgscielo.brnih.govresearchgate.net This association is believed to be crucial for the retention of this compound on the merozoite surface, as it lacks direct membrane anchoring domains. asm.orgnih.gov Studies using techniques such as immunoprecipitation followed by mass spectrometry, ELISA, and surface plasmon resonance have provided evidence for these interactions. asm.orgnih.gov The complex formed by MSP1, MSP3, MSP6, and MSP7 is thought to be associated with the MSP1 complexes (specifically the p83/p30 and p38/p42 fragments), which are themselves linked to the merozoite surface via a GPI anchor. scielo.br This complex formation allows for the flexible interaction of merozoite proteins with erythrocyte ligands during invasion. asm.org Biophysical studies suggest that full-length this compound can form elongated oligomeric structures, potentially through interactions involving residues in its C-terminal region. asm.org

Receptor-Ligand Binding Studies with Host Cells (e.g., erythrocyte binding peptides)

Research has investigated the ability of this compound, particularly specific peptide sequences within the protein, to bind to human erythrocytes. Studies using synthetic peptides covering the length of the P. falciparum this compound protein have identified "high activity binding peptides" (HABPs) that specifically bind to erythrocyte membrane receptors. nih.govnih.gov For the P. falciparum FC27 strain, three such HABPs were identified in the N-terminal, central, and C-terminal domains of this compound. nih.gov These peptides exhibited saturable binding to erythrocytes with nanomolar affinity constants, suggesting important sequences for parasite recognition and binding to the host cell. nih.gov The binding of these HABPs was found to be sensitive to treatment of erythrocytes with neuraminidase and trypsin but resistant to chymotrypsin, indicating the potential nature of the erythrocyte receptors involved. nih.govnih.gov The HABPs were also shown to recognize specific erythrocyte membrane proteins with molecular weights of approximately 45, 55, and 72 kDa. nih.gov Importantly, these erythrocyte-binding peptides were capable of inhibiting in vitroP. falciparum merozoite invasion of erythrocytes, suggesting a role for this compound in the invasion process, possibly through mechanisms similar to those of other MSP family antigens. nih.govnih.gov While studies in Plasmodium vivax suggest MSP3 is an abundant ligand essential for reticulocyte invasion, it is yet unclear whether P. vivax MSP3 directly binds to human erythrocytes. mdpi.com

Molecular Mechanisms of Cellular Entry or Trafficking (e.g., merozoite invasion pathways, protein trafficking disruption)

This compound plays a role in the complex process of merozoite invasion of erythrocytes. Truncation of the msp3 gene in P. falciparum, resulting in the expression of a form lacking the putative leucine zipper region at the C-terminus, disrupts the trafficking of truncated this compound to the parasitophorous vacuole and its association with the merozoite surface. capes.gov.brresearchgate.net This truncation also affects the localization of the acidic-basic repeat antigen (ABRA, also known as MSP9) to the merozoite surface. capes.gov.br P. falciparum merozoites lacking both this compound and ABRA on their surface show reduced invasion into erythrocytes, indicating that while this compound may not be absolutely essential for blood stage growth, it contributes to efficient invasion. nih.govcapes.gov.brresearchgate.net The putative leucine zipper region in the C-terminus of this compound appears to be required for the proper trafficking of both this compound and ABRA to the parasitophorous vacuole. capes.gov.br This suggests that this compound is involved in the coordinated assembly or transport of protein complexes necessary for merozoite surface formation and successful invasion. capes.gov.brresearchgate.net

Enzymatic or Regulatory Roles in Parasite Biology

While the primary function of this compound is not fully understood, some studies have explored potential enzymatic or regulatory roles. One interesting finding is the ability of P. falciparum this compound to bind heme. nih.gov this compound has been shown to bind multiple heme molecules, and this heme binding appears to be related to its tendency to form oligomers and amyloid-like filamentous structures. nih.gov These fibrillar structures stained by anti-MSP3 antibodies have been observed attached to the merozoite surface and associated with the erythrocyte membrane. nih.gov The interaction of this compound with heme, a toxic byproduct of hemoglobin digestion by the parasite, suggests a potential protective role against heme toxicity during the erythrocytic stages. nih.gov This indicates a possible regulatory function related to managing cellular stress or detoxification, although further research is needed to fully elucidate such roles.

Molecular Diversity and Evolution

This compound exhibits molecular diversity across different Plasmodium species and among strains within the same species, particularly P. falciparum. This diversity is a key aspect of its biology and has implications for immune recognition and vaccine development.

Allelic Polymorphism and Strain-Specific Variations

Significant allelic polymorphism exists within the msp3 gene, particularly in P. falciparum. scielo.brCurrent time information in Minneapolis, MN, US.oup.comfrontiersin.orgnih.gov This polymorphism defines distinct allele classes, with the K1 and 3D7 types being the most well-characterized in P. falciparum. nih.govbrieflands.comd-nb.inforesearchgate.net These allele classes show variations in sequence, particularly in the N-terminal region which contains alanine heptad repeats. brieflands.comd-nb.inforesearchgate.net While the N-terminal region is highly polymorphic with amino acid substitutions and indels, the C-terminal region, including the putative leucine zipper motif, is relatively more conserved. brieflands.comd-nb.inforesearchgate.net Strain-specific variations in this compound sequences contribute to the antigenic diversity observed in natural parasite populations. scielo.brCurrent time information in Minneapolis, MN, US.oup.comfrontiersin.org Studies in various geographic regions have analyzed the prevalence and distribution of these allele classes, revealing varying frequencies in different populations. brieflands.comresearchgate.netnih.gov

An example of allelic frequency distribution in P. falciparum from a study in southeast Iran is shown below:

| District | K1 Allele Frequency (%) | 3D7 Allele Frequency (%) | Rare Alleles (bp) | Prevalence of Rare Alleles (%) |

| Chabahar | 53.3 | - | 350 | - |

| Nikshahr | 43.6 | - | 350 | ~3x more common than in Chabahar and Iranshahr |

| Sarbaz | 44.2 | - | 350, 500 | ~3x more common (350 bp), 1.9% (500 bp) |

| Iranshahr | 50.0 | - | 350 | - |

| Overall | 94.5 | 94.5 | - | - |

In Plasmodium vivax, the msp3 gene also exhibits significant polymorphism, particularly in a central domain flanked by conserved regions. nih.govscielo.br Studies using techniques like PCR-RFLP have identified different size variations and restriction patterns within the P. vivax msp3 gene, leading to the identification of various alleles. scielo.br This high degree of variation in P. vivax this compound is thought to be maintained by positive selection, possibly due to its antigenic properties. scielo.br

Genetic Analysis of Polymorphic and Conserved Regions

Genetic analysis of msp3 involves techniques such as PCR amplification and sequencing of the gene to identify polymorphic and conserved regions. Current time information in Minneapolis, MN, US.brieflands.comnih.govscielo.brWeather information for query: this compound protein complex formation MSP1 MSP6 MSP7 Nested PCR is commonly used to amplify specific regions, often focusing on the more polymorphic N-terminal domain in P. falciparum. brieflands.comnih.gov Restriction Fragment Length Polymorphism (RFLP) analysis after PCR amplification is also employed, particularly for P. vivax msp3, to identify different alleles based on size variations and restriction enzyme digestion patterns. scielo.br

Analysis of P. falciparum msp3 sequences has revealed that while the N-terminal region is highly variable, the C-terminal half, including the putative leucine zipper region, shows significant conservation. brieflands.comd-nb.inforesearchgate.net The variations in the polymorphic regions occur through amino acid substitutions and insertions/deletions. brieflands.com Population genetic analyses of msp3 sequences suggest that the gene may be under selection that actively maintains the observed polymorphisms. oup.comnih.gov This is consistent with the idea that antigenic diversity in this compound helps the parasite evade the host immune response. brieflands.com Understanding the distribution and nature of polymorphic and conserved regions is crucial for designing effective malaria vaccines that can elicit broad protection against diverse parasite strains. brieflands.comd-nb.info

Peptide-Based Research and Epitope Mapping

Identification of Molecular Binding Regions (e.g., high activity binding peptides, B/T cell epitopes)

Studies have aimed to identify specific regions within this compound that are involved in binding to host erythrocytes and eliciting immune responses. High activity binding peptides (HABPs) from Plasmodium falciparum this compound have been identified that specifically bind to receptors on human erythrocytes. nih.gov These peptides demonstrate saturable binding with nanomolar affinity constants and are sensitive to neuraminidase and trypsin treatment, but resistant to chymotrypsin, indicating the nature of the erythrocyte receptors they interact with. nih.gov These HABPs have also been shown to recognize specific erythrocyte membrane proteins with molecular weights of approximately 45, 55, and 72 kDa. nih.gov Importantly, these HABPs were found to inhibit P. falciparum merozoite invasion of erythrocytes in vitro, suggesting a role for these binding regions in the invasion process. nih.gov

Further research has focused on identifying B-cell and T-cell epitopes within this compound, particularly in the context of naturally acquired immunity and vaccine development. Studies using overlapping peptides spanning regions of this compound have identified multiple B-cell epitopes, with distinct patterns of antibody responses observed in individuals from malaria-endemic areas. oup.comnih.gov Some of these B-cell epitopes are located in both repeat and non-repeat regions of the protein. asm.org T-helper cell epitopes have also been identified within these peptides, indicating that this compound contains regions capable of eliciting both humoral and cellular immune responses. oup.com A conserved 70-amino acid domain in the C-terminal half of this compound has been identified as a target of biologically active antibodies that can mediate parasite killing in antibody-dependent cellular inhibition (ADCI) assays. oup.com This highlights the potential of specific conserved regions as targets for vaccine constructs. oup.com

The identification of these binding regions and epitopes is crucial for understanding how this compound interacts with the host and how the immune system recognizes the parasite.

Structural Analysis of Peptide Constructs (e.g., α-helix structural elements)

Structural analysis of peptides derived from this compound has provided insights into the protein's conformation and how specific structural elements contribute to its function and immunogenicity. Circular dichroism (CD) spectroscopy has been widely used to analyze the secondary structure of this compound peptides. nih.govnih.gov Studies on this compound HABPs have shown that they possess α-helix-like features, characterized by double minima at 208 and 222 nm and a maximum at 190 nm in CD spectra. nih.gov This suggests that these binding peptides adopt a helical conformation.

The C-terminal domain of P. falciparum this compound, which contains tandem-repeat heptads with AXXAXXX consensus sequences, is predicted to form α-helical coiled-coil structures. nih.govnih.gov CD analysis of a synthetic peptide corresponding to the C-terminal domain (residues 302–354) exhibited spectra characteristic of α-helical secondary structure, with approximately 90% α-helical content calculated using programs like CDSSTR. nih.govresearchgate.net This region has been shown to self-assemble into a four-stranded α-helical coiled-coil tetramer, where α-helices are packed "side-by-side". researchgate.net This oligomerization through coiled-coil domains in the C-terminus appears to be a common feature among a family of Plasmodium surface proteins. researchgate.netnih.gov

Structural studies of this compound polypeptides have revealed a significant amount of α-helix and random coil secondary structure. nih.gov The formation of highly elongated dimers and tetramers of full-length this compound has been observed, with dimerization occurring through a leucine zipper-like domain in the C-terminus. nih.gov These findings suggest that this compound exists as an extended, oligomeric molecule, which could play a role in its interaction with erythrocytes at a distance. nih.gov

Advanced Research Methodologies

Advanced biochemical and biophysical techniques are essential for dissecting the molecular properties and interactions of this compound.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure content of proteins and peptides. researchgate.netslideshare.net It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins. slideshare.net The resulting CD spectrum provides information about the proportions of α-helices, β-sheets, turns, and random coil structures present in a protein. slideshare.netelte.hu As discussed in Section 2.5.3, CD spectroscopy has been instrumental in demonstrating the α-helical nature of this compound peptides and the C-terminal domain. nih.govnih.govresearchgate.net The characteristic double minima at 208 and 222 nm and maximum at 190 nm in the far-UV CD spectra are indicative of α-helical content. nih.govresearchgate.net CD can also be used to monitor conformational changes induced by environmental factors or interactions with other molecules, as well as assess thermal stability. nih.govslideshare.net

Surface Plasmon Resonance (SPR) for Molecular Interaction Kinetics

Surface Plasmon Resonance (SPR) is a label-free biosensing technique used to study the kinetics and affinity of molecular interactions in real time. researchgate.netxantec.commdpi.comacs.org It is particularly valuable for quantifying the binding between a ligand immobilized on a sensor surface and an analyte flowing over it. acs.org SPR measures changes in the refractive index near the sensor surface as molecules bind, providing information on association and dissociation rates (ka and kd) and equilibrium dissociation constants (KD). xantec.comacs.org

SPR has been applied in this compound research to study its interactions with other proteins and with erythrocyte receptors. For instance, SPR analysis has been used to confirm direct protein-protein interactions involving this compound, such as its association with other merozoite surface proteins like MSP1, MSP6, and MSP7, which form a complex on the merozoite surface. nih.govresearchgate.netnih.gov SPR measurements have also been used to assess the binding affinities of antibodies to this compound peptides or recombinant proteins, providing quantitative data on the strength of these interactions. asm.org This kinetic and affinity data is crucial for understanding the molecular basis of this compound function and the efficacy of antibody-mediated inhibition of merozoite invasion. xantec.comasm.org

Immunoprecipitation and Mass Spectrometry for Complex Identification

Immunoprecipitation (IP) combined with Mass Spectrometry (MS) is a powerful approach for identifying protein complexes and interaction partners. IP uses specific antibodies to isolate a target protein and its associated molecules from a complex mixture, such as a cell lysate. researchgate.netasm.org The precipitated proteins are then analyzed by mass spectrometry, which identifies the proteins based on their peptide masses and fragmentation patterns. researchgate.netportlandpress.com

Computational Modeling of Protein Structure and Interactions

Computational modeling plays a significant role in understanding the structural characteristics and interaction dynamics of Merozoite Surface Protein-3 (this compound) in Plasmodium species, particularly Plasmodium falciparum. These in silico approaches provide insights into protein folding, domain organization, and interactions with other proteins or host cell components, which are crucial for comprehending this compound's function and its potential as a vaccine or diagnostic target.

In silico analysis of this compound has revealed the presence of hydrophilic regions, which are likely candidates for B-cell epitopes. nih.gov This is consistent with findings that this compound is highly immunogenic and elicits a rapid humoral response during acute infections. nih.gov The deduced amino acid sequence of Pfthis compound predicts several distinct domains, including an N-terminal signal peptide sequence, a central domain characterized by imperfect alanine heptad repeats, a second central domain rich in glutamic acid residues, and a C-terminal region containing a leucine zipper-like motif. nih.govscielo.br These structural features are thought to influence its association with the merozoite membrane surface despite the absence of a glycosylphosphatidylinositol (GPI) anchor or a transmembrane domain. nih.gov

Biophysical studies, complemented by computational modeling, suggest that full-length this compound can form elongated oligomeric structures through protein-protein interactions involving residues in the C-terminal region. nih.gov While the leucine zipper region was initially implicated, studies on synthetic peptides suggest that other segments, such as MSP3(192–196) (YILGW), may also contribute to oligomerization. nih.gov These aggregates can transform into long, unbranched amyloid fibrils upon incubation. nih.gov Immunostaining has shown that fibrillar structures recognized by anti-MSP-3 antibodies are present on the merozoite surface and associated with the erythrocyte membrane. nih.gov

The increasing availability of computationally predicted protein structures, such as those in the AlphaFold Protein Structure Database, allows for large-scale comparisons of tertiary structures, which can reveal insights into protein function and interactions, including potential molecular mimicry in Plasmodium-human interactions. frontiersin.org Modeling of MSP structure across Plasmodium species using tools like AlphaFold is also being explored to understand structural variations. researchgate.net

While specific detailed data tables from computational modeling studies focused solely on this compound structure and interactions were not prominently featured in the search results, the research indicates that these studies often involve:

Sequence analysis: Identifying domains, repeats, and potential epitopes. nih.govnih.govscielo.br

Structure prediction: Modeling the 3D structure of this compound or its domains. frontiersin.orgresearchgate.net

Molecular dynamics simulations: Simulating the dynamic behavior of this compound, its oligomerization, and interactions. peerj.comresearchgate.net

Docking studies: Predicting binding modes and affinities with interacting molecules, such as antibodies or potential inhibitors. researchgate.net

Genetic analysis: In silico digestion and phylogenetic analysis to study sequence diversity and evolution. researchgate.net

These computational methods collectively contribute to a deeper understanding of this compound's structural properties and its involvement in key biological processes of the parasite, informing vaccine design and diagnostic development efforts. nih.govscielo.brnih.govresearchgate.net

4-methyl-4-sulfanylpentan-2-one 4-msp in Oenology and Flavor Chemistry

Chemical Synthesis and Derivatization

The study and analysis of 4-MSP and its precursors often require their synthesis in a laboratory setting. While 4-MSP itself is used as a reagent in chemical synthesis targetmol.comguidechem.com, detailed standard laboratory synthesis routes for the compound from basic starting materials were not extensively detailed in the search results. Research has focused more on the synthesis of its non-volatile precursors to understand their role in aroma formation during fermentation.

Laboratory Synthesis Routes

Laboratory synthesis routes for the precursors of 4-MSP have been developed to facilitate research into their occurrence and biogenesis. For instance, the cysteinylated precursor S-(1,1-dimethyl-3-oxobutyl)cysteine (P-4MSP or Cys-4MSP) can be synthesized by the addition of mesityl oxide to L-cysteine nih.govresearchgate.net. Another approach involves coupling L-cysteine with 4-methyl-2-pentanone in an aqueous medium at neutral pH to produce the cysteine-bound precursor S-(4-methyl-2-pentanone)-L-cysteine . These synthesized precursors are then typically purified using techniques such as column chromatography and characterized by analytical methods like nuclear magnetic resonance (NMR) .

Preparation of Deuterated Analogues for Isotope Labeling Studies

Isotope labeling studies are crucial for tracing the metabolic pathways involved in the formation of 4-MSP. This requires the preparation of deuterated analogues of its precursors. An improved synthesis method has been described for the deuterium-labeled analogue of the cysteinylated precursor, [D(6)]-P-4MSP, utilizing [D(10)]mesityl oxide as a starting material nih.govresearchgate.net. Similarly, labeled S-4-(4-methylpentan-2-one)-glutathione, a deuterated glutathionylated precursor, has been synthesized for use as a tracer in fermentation experiments to demonstrate its conversion to deuterated 4-MSP researchgate.net. The incorporation of deuterium atoms during the synthesis of these precursors, such as the observation of only six deuterium atoms incorporated during the preparation of the [D(6)]-P-4MSP standard from [D(10)]mesityl oxide, can provide insights into the structural lability and tautomerism of the precursors at different pH values nih.gov.

Biochemical Formation Pathways in Fermentation Systems

The primary route for 4-MSP formation in beverages like wine is through the biochemical activity of yeast during alcoholic fermentation. This process involves the conversion of non-volatile precursors present in the grape must into the volatile thiol.

Precursor Identification and Conversion Mechanisms

4-MSP is not typically present in significant amounts in grape must. Instead, it is released during fermentation from odorless, non-volatile precursor compounds researchgate.netoup.comencyclopedia.pubmdpi.comnih.gov. The main precursors identified are conjugates of glutathione and cysteine researchgate.netnih.govoeno-one.euoeno-one.euresearchgate.netresearchgate.net. Specifically, S-(1,1-dimethyl-3-oxobutyl)cysteine (Cys-4MSP) and S-4-(4-methylpentan-2-one)-glutathione (Glut-4MSP) are recognized as key precursors to 4-MSP researchgate.netnih.govresearchgate.netnih.gov. Other breakdown dipeptide intermediates have also been implicated as precursors researchgate.netoeno-one.euoeno-one.euresearchgate.netresearchgate.net.

The conversion mechanism involves the cleavage of these conjugated precursors by enzymatic activity within the yeast cell researchgate.netoup.comnih.govresearchgate.net. Once the cysteinylated precursors are formed, either directly assimilated from the must or through the degradation of glutathionylated or dipeptide precursors, they are cleaved by yeast enzymes researchgate.netoeno-one.euoeno-one.euresearchgate.net.

Enzymatic Roles in Thiol Release

Enzymes with cysteine-S-conjugate β-lyase activity play a crucial role in the release of volatile thiols, including 4-MSP, from their cysteinylated precursors during fermentation researchgate.netnih.govoeno-one.euoeno-one.euresearchgate.netresearchgate.netbiorxiv.org. Saccharomyces cerevisiae, the primary yeast used in wine fermentation, is known to possess this enzymatic activity researchgate.netoup.comoeno-one.euoeno-one.euresearchgate.netresearchgate.netbiorxiv.org.

Research has identified the IRC7 gene in S. cerevisiae as encoding a major β-lyase enzyme responsible for the release of 4-MSP from its cysteinylated precursor oup.comresearchgate.netbiorxiv.orgasm.orgnih.gov. While Irc7p is a key enzyme, other putative β-lyases encoded by genes such as STR3 and CYS3 in S. cerevisiae have also been shown to contribute to volatile thiol release researchgate.netasm.orgnih.gov. The activity of the Irc7p enzyme is critical for efficient thiol release, and variations or mutations in the IRC7 gene, such as a 38-bp deletion leading to a truncated and less functional protein (IRC7S allele), can significantly impact the strain's ability to release thiols biorxiv.orgnih.gov.

Influence of Fermentation Conditions on Biosynthetic Flux

Several fermentation conditions can influence the biosynthetic flux of 4-MSP, ultimately affecting its concentration in the final product. A prominent factor is the choice of Saccharomyces cerevisiae yeast strain. Different yeast strains exhibit varying capacities for releasing 4-MSP and other volatile thiols, leading to significant differences in the final wine aroma profile researchgate.netoeno-one.euoeno-one.euresearchgate.netresearchgate.net. Studies have shown considerable variation in the levels of volatile thiols produced by different S. cerevisiae strains researchgate.netresearchgate.netasm.org.

Nitrogen supplementation of the fermentation medium can also impact the formation of volatile sulfur compounds, although its effect on 4-MSP specifically is not always consistently reported nih.govoeno-one.euresearchgate.netmdpi.com. Some studies suggest that nitrogen availability influences varietal thiol release, but the exact nature of this influence can vary, with reports of both increased and decreased thiol levels depending on the specific study and conditions nih.gov. For example, while nitrogen additions have been shown to promote the formation of other thiols like phenylmethanethiol (PMT), the direct impact on 4-MSP levels from nitrogen supplementation is less clearly defined and may depend on complex interactions within the fermentation environment oeno-one.euresearchgate.net.

Other factors, such as prefermentation operations like skin contact, can modulate the amount of aromatic precursors available in the grape must oup.com. The use of non-Saccharomyces yeasts, either in sequential inoculation or co-fermentation with S. cerevisiae, can also influence the final concentration of 4-MSP, as some non-Saccharomyces species possess β-lyase activity or can affect the availability of precursors nih.govresearchgate.netresearchgate.netdntb.gov.ua.

Analytical Methodologies for Quantification

Accurate quantification of 4-MSP in complex matrices like wine and beer at trace levels (ng/L) is crucial for understanding its role in flavor and for quality control. This requires sensitive and selective analytical techniques.

Chromatographic Techniques (e.g., UHPLC) Coupled with Mass Spectrometry (e.g., Sciex QTRAP 6500)

Chromatographic techniques coupled with mass spectrometry are widely employed for the analysis of 4-MSP. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (MS/MS) approaches have been developed. researchgate.netresearchgate.netchromatographyonline.com

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful method for the quantitative determination of volatile thiols, including 4-MSP, and their precursors in various matrices. nih.govresearchgate.net This approach often involves derivatization of the thiols to improve sensitivity and chromatographic separation before MS/MS analysis. researchgate.netacs.org For instance, methods utilizing derivatization agents like 4,4'-dithiodipyridine (DTDP) or ethyl propiolate (ETP) followed by SPE and LC-MS/MS or GC-MS have been reported for analyzing thiols in wine and beer. researchgate.netacs.orgresearchgate.net Another derivatization strategy for 4-MSP involves methoximation followed by PFBBr derivatization. researchgate.netmdpi.com

High-sensitivity quantitative analysis of small molecules like 4-MSP can be performed using systems such as the Sciex QTRAP 6500, which is a triple quadrupole mass spectrometer with a linear ion trap. bmfwf.gv.at This instrument, often coupled with UHPLC systems like the Agilent 1290 Infinity II, offers high sensitivity and specificity for targeted quantitative analysis using Multiple Reaction Monitoring (MRM). researchgate.netbmfwf.gv.atpolyu.edu.hk The QTRAP 6500+ system, an enhanced version, provides improved signal-to-noise ratio and lower limits of quantification across a wide range of compounds and matrices, with fast polarity switching speeds and a broad mass range, making it suitable for complex analyses like those involving volatile thiols. americanpharmaceuticalreview.com Studies have specifically utilized the Sciex QTRAP 6500 coupled to an Exion UHPLC system for the analysis of polyfunctional thiols including 4-MSP in wine. researchgate.netoeno-one.eu

Method Validation for Accuracy and Sensitivity in Complex Matrices

Method validation is a critical step to ensure the accuracy, sensitivity, and reliability of analytical methods for quantifying 4-MSP in complex matrices like wine and beer. Validation typically involves assessing parameters such as detection limits, quantification limits, linearity, accuracy, precision (repeatability and reproducibility), and specificity. chromatographyonline.comacs.org

The use of stable isotope dilution analysis (SIDA) is a common validation strategy to compensate for matrix effects and ensure accuracy in complex samples. researchgate.netacs.orgmdpi.com Deuterated internal standards, such as deuterium-labeled analogues of 4-MSP and its precursors, are synthesized and added to samples to allow for accurate quantification by accounting for variations during sample preparation and analysis. nih.govacs.org

Validation studies have demonstrated that methods employing derivatization and SPE coupled with LC-MS/MS or GC-MS can achieve detection limits for 4-MSP in the low ng/L range, which is below its sensory threshold. researchgate.netchromatographyonline.com For example, an ETP-based method showed detection limits for 4-MMP of 7.2 ng/L in model wine and 24.5 ng/L in white wine. researchgate.net Another method using SPME-GC-MS/MS following methoxime derivatization reported detection limits below 1 ng/L for 4-MMP. researchgate.net Repeatability of methods in real matrices like beer has been assessed, with reported relative standard deviation (RSD%) values for varietal thiols falling within acceptable ranges. aut.ac.nz

Metabolic and Biotransformation Studies

The presence and concentration of 4-MSP in beverages like wine and beer are largely influenced by the metabolic activities of microorganisms, particularly yeast, during fermentation.

Yeast Metabolism of Sulfur Compounds

Yeast, primarily Saccharomyces cerevisiae, plays a significant role in the biotransformation of non-volatile, odorless sulfur-containing precursors present in grape must or hop into volatile thiols like 4-MSP. bio-conferences.orgresearchgate.netoeno-one.eufrontiersin.org These precursors are mainly in the form of cysteinylated (e.g., Cys-4-MSP) and glutathionylated (e.g., Glut-4-MSP) conjugates. nih.govoeno-one.eufrontiersin.orgasm.org

Yeast strains possess cysteine-S-conjugate β-lyase enzymes that cleave these precursors to release the free, volatile thiols. oeno-one.euasm.org The IRC7 gene in S. cerevisiae is known to encode a β-lyase enzyme responsible for the production of 4-MSP from its cysteinylated precursor. bio-conferences.orgasm.org Studies have shown that the IRC7 genotype can significantly influence the amount of 4-MSP released by different wine yeast strains. asm.org

The metabolism of sulfur compounds by yeast is complex and can also lead to the formation of less desirable sulfur compounds like H₂S under certain conditions. researchgate.net Factors such as the availability of yeast assimilable nitrogen (YAN) and the presence of elemental sulfur can affect the production of H₂S. bio-conferences.orgresearchgate.net

Different yeast species and strains exhibit varying capacities for releasing volatile thiols. While S. cerevisiae is a major contributor to 4-MSP formation, some non-Saccharomyces yeasts, such as Torulaspora delbrueckii, have shown a poor capacity to form 4-MSP, although they may contribute to the production of other thiols like 3-sulfanylhexan-1-ol (3SH). researchgate.netfrontiersin.org Mixed fermentations using S. cerevisiae and non-Saccharomyces yeasts can modulate the final volatile thiol profile of the beverage. frontiersin.orgasm.org

Bioreactor Studies for Controlled Production

Bioreactor studies provide a controlled environment to investigate and optimize the biological processes involved in the production of metabolites by microorganisms, including the biotransformation of sulfur precursors into 4-MSP by yeast. While the search results did not provide specific data tables on bioreactor studies solely focused on controlled production of 4-MSP, they highlight the use of bioreactors for yeast cultivation and fermentation under controlled conditions. scribd.commdpi.comfrontiersin.orgasm.orgnih.gov

Bioreactors allow for precise control of parameters such as temperature, pH, aeration (dissolved oxygen levels), stirring speed, and nutrient availability (e.g., carbon and nitrogen sources). scribd.commdpi.comasm.orgnih.gov These parameters are known to influence yeast metabolism and the activity of enzymes involved in thiol release. bio-conferences.orgresearchgate.netasm.org

Studies on yeast fermentation in bioreactors for the production of other compounds, such as ethanol or ergothioneine, demonstrate the ability to monitor and control key process variables to optimize product yield and understand metabolic pathways. mdpi.comfrontiersin.org For instance, the optimization of yeast, sugar, and nutrient concentrations in bioreactors has been studied to maximize ethanol productivity. mdpi.com Similarly, controlling pH and oxygen levels in bioreactors has been shown to impact the production of organic acids by engineered yeast strains. asm.org

Metallosupramolecular Polymers Msps As Templates for Poly[n]catenanes

Polymer Design and Self-Assembly Principles

The design of the molecular components and the principles governing their self-assembly are critical to the successful formation of MSPs that can effectively template poly[n]catenane synthesis.

Molecular Components and Ligand Design

The construction of these templating MSPs relies on the use of specific molecular components, primarily ditopic macrocycles and linear thread components. rsc.orgresearchgate.net These components are equipped with ligands capable of coordinating with metal ions. A common ligand employed in this context is 2,6-bisbenzimidazolylpyridine (Bip). osti.govrsc.org Ditopic macrocycles and linear threads containing Bip ligands can be designed to self-assemble in the presence of suitable metal ions. osti.govrsc.orgresearchgate.net For instance, mixing a macrocycle (1) and a thread (2), both containing Bip ligands, in a specific ratio with a zinc salt like zinc di[bis(trifluoromethylsulfonyl)imide] (Zn(Tf₂N)₂) leads to the self-assembly of MSPs. osti.govrsc.orgresearchgate.net

Metal-Templated Assembly Mechanisms

The self-assembly of the macrocyclic and linear thread components is driven by metal-ligand coordination. osti.govresearchgate.net Metal ions act as templates, directing the organization of the organic ligands into the desired polymeric structure. In the case of Bip ligands, Zn²⁺ ions have been shown to facilitate the self-assembly of MSPs. osti.govrsc.orgresearchgate.net The coordination of Zn²⁺ ions to the Bip ligands on both the macrocycle and the linear thread components leads to the formation of alternating units, creating the polymer backbone. osti.govrsc.org This metal-templated approach is a successful strategy for the synthesis of mechanically interlocked molecules. osti.govosti.gov The self-assembly can result in the formation of both linear and cyclic metallosupramolecular polymers (e.g., 3a and 3b, respectively). osti.govrsc.orgresearchgate.net

Thermodynamic and Kinetic Control of Self-Assembly

The self-assembly process of MSPs can be influenced by both thermodynamic and kinetic factors. u-tokyo.ac.jpresearchgate.netaps.org Supramolecular self-assembly is generally driven by the minimization of the system's free energy, primarily through increasing intermolecular attraction. mdpi.com While thermodynamic stability often dictates the final assembled structure, kinetic pathways can significantly influence the outcome, especially in complex systems. u-tokyo.ac.jpaps.orgarxiv.org In the context of MSP formation, the relative amounts of linear and cyclic MSPs formed can depend on the reaction conditions, suggesting a degree of kinetic or thermodynamic control over the assembly pathway. osti.govrsc.org For example, the distribution between cyclic and linear MSPs has been observed to shift with increasing reaction concentration. osti.gov Researchers are exploring how to manipulate kinetic and thermodynamic influences to control self-assembly pathways and achieve desired architectures. u-tokyo.ac.jpaps.org

Synthetic Methodologies for Complex Architectures

The synthesis of poly[n]catenanes from MSP templates involves specific chemical transformations performed on the assembled structure.

Ring-Closing Metathesis Reactions within MSP Scaffolds

A key step in converting the MSP template into a poly[n]catenane is the ring closure of the linear thread components. nsf.govrsc.org This is typically achieved through ring-closing metathesis (RCM) reactions. osti.govrsc.org RCM is a powerful tool in organic synthesis for forming cyclic molecules via the catalytic redistribution of alkene fragments. sigmaaldrich.com In this methodology, the linear thread component within the MSP is designed with terminal alkene groups that can undergo intramolecular cyclization facilitated by a suitable metathesis catalyst, such as the Hoveyda-Grubbs catalyst. osti.govrsc.org This reaction effectively locks the thread component into a ring, which is mechanically interlocked with the macrocyclic units of the MSP backbone. osti.govrsc.org

Influence of Reaction Concentration on Product Distribution

The concentration of the MSP during the ring-closing metathesis reaction has a significant impact on the distribution of the resulting poly[n]catenane products. nsf.govrsc.orgrsc.orgosti.gov Studies have shown that varying the reaction concentration can tune the size and type of poly[n]catenanes obtained. nsf.govrsc.orgosti.gov

At low concentrations, the product distribution tends to favor oligomeric and small cyclic catenanes. nsf.govrsc.orgosti.govuchicago.edu As the reaction concentration increases, the yield of these smaller cyclic products decreases, and the formation of higher molecular weight species, including branched poly[n]catenanes, becomes more prominent. nsf.govrsc.orgosti.govuchicago.edu High concentrations can lead to the formation of branched poly[n]catenanes with a higher number-average molar mass and structures containing a large number of interlocked rings. nsf.govrsc.orgosti.gov

The shift in product distribution with concentration is likely related to the nature of the MSP template present at different concentrations. At lower concentrations, cyclic MSPs (3b) may be more prevalent, leading to cyclic catenane products upon RCM. osti.govrsc.org At higher concentrations, the equilibrium may favor the formation of linear MSPs (3a), which can then undergo intramolecular or intermolecular RCM to yield linear and branched poly[n]catenanes, respectively. osti.govrsc.org

Research findings highlight this concentration dependence:

| Concentration (mM, w.r.t. thread component) | Primary Product Distribution | Number-Average Molar Mass (Mn) | Maximum Number of Interlocked Rings Observed |

| Low (e.g., 0.25) | Oligomeric and small cyclic catenanes | 6.2 kg mol⁻¹ (for small catenanes) osti.gov | 4 (for small cyclic catenanes) osti.gov |

| Increased (e.g., 10.0) | Branched poly[n]catenanes | ca. 21 kg mol⁻¹ rsc.orgosti.gov | Up to 640 rsc.orgosti.gov (evidence of structures up to 1000 kg mol⁻¹) |

| Concentration (mM, w.r.t. thread component) | Primary Product Distribution | Number-Average Molar Mass (Mn) | Maximum Number of Interlocked Rings Observed |

|---|---|---|---|

| Low (e.g., 0.25) | Oligomeric and small cyclic catenanes | 6.2 kg mol⁻¹ (for small catenanes) osti.gov | 4 (for small cyclic catenanes) osti.gov |

| Increased (e.g., 10.0) | Branched poly[n]catenanes | ca. 21 kg mol⁻¹ rsc.orgosti.gov | Up to 640 rsc.orgosti.gov (evidence of structures up to 1000 kg mol⁻¹) |

This demonstrates that reaction concentration is a key parameter for controlling the architecture and molecular weight of the resulting poly[n]catenanes synthesized via the MSP templating route. nsf.govrsc.orgosti.gov

Compound Names and PubChem CIDs:

Strategies for Demetallation and Product Isolation

The synthesis of poly[n]catenanes from MSP templates involves a crucial demetallation step following the ring-closing reaction. osti.govresearchgate.netrsc.org This process is necessary to remove the metal ions that directed the assembly of the MSP template, thereby yielding the metal-free poly[n]catenane product. While specific detailed protocols can vary depending on the metal and ligands used in the MSP, the general principle involves disrupting the metal-ligand coordination bonds. researchgate.net Analysis of the crude reaction mixture is typically performed after demetallation to assess the product distribution. Isolation of the poly[n]catenanes from the reaction mixture and any byproducts is a subsequent step, often involving chromatographic techniques to separate the desired interlocked species based on their size and architecture. rsc.org

Characterization of Polymer Architecture

Characterization of the resulting poly[n]catenanes is essential to confirm their formation, determine their architecture, and analyze their molecular weight distribution. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Formation of Linear, Cyclic, and Branched Poly[n]catenanes

The MSP templating strategy has been shown to yield a mixture of different poly[n]catenane architectures, including linear, cyclic, and branched structures. nsf.govrsc.org The specific architecture obtained can be influenced by various factors, including the design of the macrocyclic and thread components and the reaction conditions. nsf.gov For instance, the concentration of the MSP during the ring-closing reaction has been demonstrated to impact the resulting architecture distribution. Lower concentrations tend to favor the formation of cyclic and oligomeric linear poly[n]catenanes, while higher concentrations can lead to the formation of high molecular weight branched poly[n]catenanes.

Molecular Weight Distribution Analysis (e.g., MALS)

Molecular weight and molecular weight distribution are critical parameters for characterizing polymers. Techniques such as Gel Permeation Chromatography (GPC), often coupled with Multi-Angle Light Scattering (MALS), are widely used to analyze poly[n]catenanes. rsc.org GPC separates polymers based on their hydrodynamic volume, while MALS provides absolute molecular weight measurements independent of elution volume. This combination allows for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). rsc.org Deconvolution of GPC-MALS data can further reveal the presence of different molecular weight populations corresponding to linear, cyclic, and branched architectures within the product mixture. rsc.org

Spectroscopic Characterization of Intermediates and Products (e.g., ¹H NMR, DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing both the MSP intermediates and the final poly[n]catenane products. nsf.govrsc.org ¹H NMR is routinely used to confirm the chemical structure of the synthesized molecules and to assess the purity of the reaction mixture. rsc.org It can provide insights into the successful formation of interlocked structures through characteristic chemical shifts. rsc.org Diffusion-Ordered Spectroscopy (DOSY) NMR is particularly useful for analyzing mixtures of polymers with different sizes and diffusion coefficients. By measuring the diffusion rates of molecules in solution, DOSY NMR can help to distinguish between different species in the reaction mixture, such as linear chains, cyclic structures, and residual starting materials or byproducts. It can also provide information about the size of the MSPs formed at different concentrations. Other NMR techniques, such as NOESY NMR, can further confirm the interlocked nature of the poly[n]catenanes by revealing spatial proximity between protons on different mechanically linked rings. rsc.org

Computational Chemistry in Polymer Studies

Modeling of Polymerization Kinetics and Conformations

Understanding and controlling the polymerization kinetics and the resulting conformations of both the MSP template and the final poly[n]catenanes are critical for optimizing the synthesis and tailoring the properties of these complex materials. Computational modeling plays a significant role in providing insights into the self-assembly process, the templated reaction, and the topological outcomes.

Experimental studies on the synthesis of poly[n]catenanes using MSP templates, such as MSP-3, have revealed that the concentration of the MSP during the ring-closing reaction significantly impacts the distribution of the resulting interlocked products, influencing whether linear, cyclic, or branched poly[n]catenanes are predominantly formed, as well as their molecular weights nih.govresearchgate.netnsf.gov. This concentration dependence highlights the intricate balance of intra- and intermolecular reactions occurring within and between the templated polymer chains.

For instance, studies have shown that lower MSP concentrations tend to yield primarily oligomeric and small cyclic catenanes, while higher concentrations favor the formation of high molecular weight branched poly[n]catenanes nih.govresearchgate.net. This experimental data provides crucial benchmarks for validating computational models aimed at simulating the polymerization kinetics. A summary of the observed effect of MSP concentration on poly[n]catenane characteristics is presented in Table 1.

Table 1: Effect of MSP Concentration on Poly[n]catenane Characteristics

| Initial MSP Concentration (mM, w.r.t. thread component 2) | Primary Product Architecture | Observed Molecular Weight Range (kg mol⁻¹) | Notes |

| Low (e.g., 0.25 - 0.5) | Oligomeric and small cyclic catenanes | 6.2 - 11.6 | Average number of interlocked rings ~4-8. nih.govresearchgate.net |

| 2.5 | Mixture (linear, cyclic, branched) | Not specified for mixture | Initial studies focused on confirming synthesis at this concentration. nih.govresearchgate.net |

| High (e.g., 10.0) | High molecular weight branched | Up to 1000 | Evidence of structures with up to 640 interlocked rings. nih.govresearchgate.net |

Computational approaches, including molecular mechanics, molecular dynamics, and quantum mechanical methods (such as DFT and semiempirical methods like PM6), are valuable tools for modeling the behavior of these complex systems nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org. These methods can be used to:

Investigate the preferred conformations of the macrocyclic and thread components (1 and 2) and their interactions with the metal ions (Zn2+) during the self-assembly of this compound.

Simulate the dynamics of the MSP chains in solution, exploring their flexibility and the spatial proximity of the reactive alkene tails on the thread components, which is critical for the ring-closing metathesis step.

Model the transition states and energy barriers of the ring-closing reaction within the templated environment, providing insights into the reaction kinetics.

Study the topological outcomes of the polymerization by simulating the likelihood of intramolecular (ring-closing to form linear segments or cyclic catenanes) versus intermolecular (cross-linking to form branched structures) reactions as a function of factors like concentration and chain length.

Characterize the conformations and dynamics of the resulting poly[n]catenanes, which possess unique topological freedom due to the mechanically interlocked rings uchicago.eduosti.gov.

The conformation of the MSP template itself, specifically the distribution between linear and cyclic polymeric species, is also understood to influence the final product distribution nih.govresearchgate.net. Modeling can help elucidate the factors that govern the formation of these different MSP architectures during the initial self-assembly phase.

While specific detailed computational models focusing solely on the polymerization kinetics and conformations of "this compound" were not extensively detailed in the search results, the broader context of computational chemistry applied to templated polymerizations and the experimental data available for the MSP-templated synthesis of poly[n]catenanes demonstrate the relevance and necessity of such modeling efforts to gain a comprehensive understanding of this complex chemical process nih.govnih.govresearchgate.netresearchgate.netnih.gov.

Polysaccharide Msp-3-1 from Morchella Sextelata

Isolation and Purification Methodologies

The isolation and purification of polysaccharides from fungal biomass like Morchella sextelata involve several steps to extract the crude polysaccharides and then purify the target compound, such as MSP-3-1.

Extraction Techniques from Fungal Biomass

Polysaccharides are typically extracted from the dried fruiting bodies of Morchella sextelata. The dried fungal material is often pulverized and sieved before extraction. researchgate.net Subcritical water extraction has been employed as a method to obtain polysaccharides from M. sextelata. researchgate.netnih.govmdpi.com Following extraction, the crude polysaccharide extract is obtained. researchgate.net

Chromatographic Separation and Fractionation (e.g., DEAE-52, CL-4B column)

Chromatographic techniques are crucial for purifying specific polysaccharide fractions from the crude extract. Anion-exchange chromatography using a DEAE-52 column is a common step in the purification process of Morchella polysaccharides. researchgate.netnih.govmdpi.comnih.gov The crude polysaccharide extract is introduced to the DEAE-52 column and eluted, often with distilled water, to separate different fractions based on their charge. nih.govmdpi.com

Further purification and fractionation of the polysaccharides can be achieved using gel filtration chromatography. A Sepharose CL-6B or Sephadex G-75 column is frequently used for this purpose. nih.govmdpi.comnih.gov The fractions obtained from the DEAE-52 column, such as the main fraction (MSP1), can be applied to a gel filtration column to separate polysaccharides based on their molecular size. nih.govmdpi.com This process yields purified fractions, such as MSP1-1 and MSP1-2 in one study, or MSP-1 and this compound-1 in others. researchgate.netnih.govmdpi.comnih.gov this compound-1 has been purified using both DEAE-52 and CL-4B columns. researchgate.net

Structural Elucidation

Structural elucidation of this compound-1 involves determining its monosaccharide composition, glycosidic linkages, and functional groups.

Monosaccharide Composition Analysis (e.g., mannose, glucose, galactose)

The monosaccharide composition of this compound-1 is typically determined using techniques such as High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) after hydrolysis of the polysaccharide. researchgate.netnih.govnih.govportlandpress.comnih.govnih.gov Monosaccharide standards, including mannose, glucose, galactose, xylose, rhamnose, and arabinose, are used for comparison and identification. portlandpress.comnih.gov

Studies on this compound-1 from Morchella sextelata have consistently reported the presence of mannose (Man), glucose (Glc), and galactose (Gal) as primary monosaccharide components. researchgate.netresearchgate.netfrontiersin.orgresearchgate.netnih.gov The molar ratios of these monosaccharides can vary between different preparations or studies. One study reported the monosaccharide composition of this compound-1 as mannose, glucose, and galactose in a ratio of 5.10: 91.39: 3.51. researchgate.netresearchgate.netnih.gov Another study on a polysaccharide (MSP) from M. sextelata found mannose, glucose, galactose, and xylose in molar ratios of 9.25:1.05:6.08:1.20. portlandpress.comnih.gov Another polysaccharide isolated from M. sextelata, MSP1-2, contained mostly glucose (46.0 mol%), mannose (37.5 mol%), and galactose (16.0 mol%), with a small amount of glucosamine. nih.gov

| Polysaccharide | Source Organism | Monosaccharide Composition (Molar Ratio) |

| This compound-1 | Morchella sextelata | Man:Glc:Gal = 5.10: 91.39: 3.51 researchgate.netresearchgate.netnih.gov |

| MSP | Morchella sextelata | Man:Glc:Gal:Xyl = 9.25:1.05:6.08:1.20 portlandpress.comnih.gov |

| MSP1-2 | Morchella sextelata | Glc:Man:Gal:GlcN = 46.0:37.5:16.0:0.5 nih.gov |

Glycosidic Linkage Analysis

Glycosidic linkage analysis provides information about how the monosaccharide units are linked together in the polysaccharide chain. Techniques such as methylation analysis followed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY) are used for this purpose. researchgate.netnih.govnih.govnih.govresearchgate.net

Research indicates that this compound-1 is primarily an α-glucan. researchgate.netresearchgate.net Studies on polysaccharides from Morchella sextelata have identified various glycosidic linkages, including (1→4)-α-D-glucan linkages forming the backbone, with branching points at O-6. researchgate.netnih.gov Other linkages, such as terminal glucose (t-Glc(p)), 6-linked glucose (6-Glc(p)), 4-linked glucose (4-Glc(p)), and 4,6-linked glucose (4,6-Glc(p)), have been identified in related polysaccharides like MSP1-1. researchgate.netnih.gov In MSP1-2, linkages involving mannose and galactose, such as 2-linked mannose (2-Man(p)), 6-linked mannose (6-Man(p)), and 2,6-linked mannose (2,6-Man(p)), along with terminal and linked galactose (t-Gal(f), 5-Gal(f)), were also found, in addition to glucose linkages. researchgate.netnih.gov Another polysaccharide, MSP-1, was found to have a backbone composed of →4)-β-D-Manp-(1→, →4)-β-D-Glcp-(1→, →4)-α-D-Glcp-(1→, and →4, 6)-α-D-Glcp-(1→ linkages. nih.gov

Functional Group Characterization (e.g., by FTIR spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the polysaccharide structure. researchgate.netresearchgate.netnih.govportlandpress.comnih.govnih.govresearchgate.netmdpi.com FTIR spectra of polysaccharides from Morchella sextelata show typical absorption bands. nih.govportlandpress.comnih.govresearchgate.net

Common bands observed in the FTIR spectra of Morchella polysaccharides include a strong and wide absorption band around 3400 cm⁻¹, attributed to the O-H stretching vibration. nih.govportlandpress.comnih.govresearchgate.net Bands around 2920 cm⁻¹ and 1425 cm⁻¹ are associated with saturated C-H stretching vibrations, characteristic of polysaccharides, indicating the presence of -CH₂ and -CH₃ groups. portlandpress.comnih.govresearchgate.net Absorption peaks in the range of 1000-1200 cm⁻¹ correspond to C-O-C and C-O-H stretching vibrations within the pyranose ring structure. nih.gov The presence of an absorption peak around 889 cm⁻¹ can suggest the presence of β-glycosidic bonds, while peaks around 931, 854, and 763 cm⁻¹ can be related to α-glucans. nih.govportlandpress.comnih.gov An additional peak around 813 cm⁻¹ in some fractions may indicate the presence of mannose. nih.gov

Molecular Weight Determination

Research indicates that this compound-1 possesses a high average molecular weight. Studies have reported the average molecular weight of this compound-1 to be 2.35 × 10⁷ Da, which is equivalent to 23,500 kDa. researchgate.netciteab.comwikipedia.orgfishersci.beguidetopharmacology.orgwikipedia.orgwikipedia.org

Solution Conformation and Rheological Properties

Particle size analysis has shown that this compound-1 exists as homogeneous nanoparticles when in water solution. researchgate.netciteab.comwikipedia.orgfishersci.bewikipedia.org While its nanoparticle nature in solution has been observed, detailed rheological properties of this compound-1 are not extensively described in the provided information.

Mechanisms of Biological Activity

This compound-1 has been investigated for various biological activities, particularly focusing on its immunomodulatory and antioxidant effects.

Immunomodulatory Effects on Immune Cells (e.g., macrophage proliferation, phagocytosis, nitric oxide production)

This compound-1 has demonstrated significant immunomodulatory effects, particularly on macrophage RAW264.7 cells. Immunological tests have shown that this compound-1 can significantly promote the proliferation of these macrophage cells. researchgate.netciteab.comwikipedia.orgfishersci.beguidetopharmacology.orgwikipedia.orgwikipedia.org Furthermore, it enhances their phagocytic activity. researchgate.netciteab.comwikipedia.orgfishersci.beguidetopharmacology.orgwikipedia.orgwikipedia.org A key finding is the ability of this compound-1 to significantly increase the production of nitric oxide (NO) by macrophage RAW264.7 cells. researchgate.netciteab.comwikipedia.orgfishersci.beguidetopharmacology.orgwikipedia.orgwikipedia.org These effects collectively contribute to the observed immunomodulatory properties of this compound-1. researchgate.netwikipedia.org

Signaling Pathway Activation (e.g., p38, JNK, NF-κB pathways)

While other polysaccharides or extracts from Morchella species have been linked to the activation of signaling pathways such as p38, JNK, and NF-κB, the provided research specifically on this compound-1 from Morchella sextelata does not explicitly detail the direct activation of these particular pathways by this specific polysaccharide. Research on other Morchella sextelata polysaccharides or other fungal glucans suggests potential links between immunomodulatory activity and these pathways, but direct evidence for this compound-1 activating p38, JNK, and NF-κB is not present in the consulted sources.

Antioxidant Mechanisms (e.g., radical scavenging activity)

This compound-1 exhibits notable antioxidant activity through its radical scavenging capabilities. Analysis has shown that this compound-1 possesses a certain scavenging activity against various free radicals, including hydroxyl radicals, DPPH radicals, and ABTS radicals. researchgate.netciteab.comwikipedia.orgfishersci.beguidetopharmacology.org This scavenging activity has been observed to be dose-dependent. researchgate.netciteab.comwikipedia.orgfishersci.be

Membrane Scaffold Prote Msps, Including Msp-3 Variant from Apolipoprotein Ai

Protein Engineering and Recombinant Production for Nanotechnology

Design Principles for Amphiphilic Membrane Scaffold Proteins

The design of MSPs is based on the amphipathic nature of Apolipoprotein A-I, the main protein component of high-density lipoprotein (HDL) particles. wikipedia.orgnih.gov ApoA-I and its derived MSPs are characterized by amphipathic alpha-helices, where one face of the helix is hydrophobic and interacts with the lipid bilayer, while the opposite face is hydrophilic and exposed to the aqueous environment. wikipedia.orggoogle.comantibodies-online.comnih.gov

Artificial MSPs are designed to assume an amphiphilic conformation, often based on beta sheets punctuated by flexible hinge regions. google.com These amphipathic properties allow MSPs to encircle a patch of lipid bilayer, shielding the hydrophobic lipid tails from the aqueous solvent and rendering the entire particle water-soluble. nih.govwikipedia.orgnih.govbiorxiv.org The length of the amphipathic helical part of the MSP can be customized to control the size of the resulting Nanodiscs. researchgate.net Rational design and screening of amphipathic peptides, including ApoA-I mimetic peptides, are employed to generate libraries of membrane scaffold peptides capable of forming Nanodiscs. biorxiv.org

Production and Purification of Histidine-Tagged MSPs

Recombinant production is a common method for obtaining MSPs, including variants like MSP-3. These proteins are often expressed in host organisms such as Escherichia coli. nih.govsigmaaldrich.combio-rad.com To facilitate purification, MSPs are frequently engineered to include a polyhistidine sequence (His-tag), typically at the N- or C-terminus. google.comnih.govsigmaaldrich.comthermofisher.com

Purification of histidine-tagged MSPs is commonly achieved using immobilized metal affinity chromatography (IMAC). nih.govbio-rad.comthermofisher.com This technique utilizes the affinity of the histidine tag for immobilized metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), on a chromatography matrix. google.comnih.govbio-rad.comthermofisher.comresearchgate.nettakarabio.com The purification process generally involves loading the cell lysate containing the His-tagged MSP onto a metal-chelating column, washing away impurities, and eluting the bound MSP using a buffer containing a high concentration of imidazole or a low pH. nih.govbio-rad.comthermofisher.com

A typical purification protocol for polyhistidine-tagged proteins involves equilibrating a metal-chelating column, loading the cell lysate, washing with buffers that may contain low concentrations of imidazole to reduce non-specific binding, and eluting the target protein with a higher concentration of imidazole. nih.govbio-rad.comthermofisher.com The eluted fractions are then analyzed for protein content and purity, often using techniques like SDS-PAGE. nih.govcube-biotech.com The histidine tag can be retained or removed after purification, depending on the downstream application. nih.govwashington.edu The presence of the His-tag on the MSP allows for binding of the Nanodiscs to immobilized metal surfaces, useful for various surface-based analytical techniques. google.com

Self-Assembly into Nanolipoprotein Particles (NLPs)

MSPs, including this compound, spontaneously self-assemble with phospholipids in aqueous environments to form discoidal NLPs. nih.govwikipedia.orggoogle.comnih.govnih.gov This self-assembly process is driven by the amphiphilic nature of the MSPs and the phospholipids. nih.govwikipedia.orggoogle.comnih.govnih.gov

The self-assembly typically begins with a mixture of phospholipid and MSP in the presence of a detergent. nih.govresearchgate.net Upon gradual removal of the detergent, the phospholipids arrange into a bilayer, and the MSPs wrap around the hydrophobic edge of the bilayer, forming a stable, water-soluble discoidal particle. google.comnih.govresearchgate.netnih.gov

Lipid-Protein Ratio Optimization for Discoidal Particle Formation

The ratio of lipid to MSP is a critical factor in controlling the size and homogeneity of the resulting NLPs. nih.govacs.orgnih.govresearchgate.net By optimizing the lipid-to-protein molar ratio, researchers can influence the diameter of the discoidal particles formed. nih.govacs.orgnih.govresearchgate.net Different lipid-to-apolipoprotein ratios have been shown to yield NLP species with distinct diameters. nih.govresearchgate.net For example, specific lipid:apolipoprotein molar ratios have been identified that enrich for particular NLP sizes. nih.gov

Data from studies on similar apolipoproteins or MSPs indicate that the lipid:protein ratio increases as the size of the NLPs increases. nih.govresearchgate.net Optimized ratios are crucial for achieving monodisperse populations of NLPs with desired dimensions. cube-biotech.comosti.govfrontiersin.org

Kinetic and Thermodynamic Aspects of NLP Assembly

The self-assembly of NLPs is a spontaneous process that occurs upon detergent removal. nih.govresearchgate.netnih.gov The assembly process involves the interaction between lipids and the amphipathic scaffold proteins. rsc.org While the self-assembly process is often described as spontaneous, the underlying mechanisms involve both kinetic and thermodynamic considerations. nih.govamazonaws.comnih.govnih.gov

The formation of ordered supramolecular structures like NLPs is generally driven by favorable interactions that lead to the assembly of components, with the release of chemical binding energy contributing to thermodynamic stability. nih.gov However, the kinetics of the assembly process, including the rates of association and dissociation of components, also play a significant role in the formation and stability of the final particles. nih.govamazonaws.comnih.govnih.govnih.gov The assembly process can be viewed as a multi-step, cooperative process influenced by the energetics of molecular recognition between the protein and lipid components. nih.gov

Tunable Diameter and Thickness of NLPs

A key advantage of using MSPs like this compound for NLP formation is the ability to tune the diameter and thickness of the resulting particles. nih.govacs.orgescholarship.orgasu.eduresearchgate.net The diameter of NLPs is primarily controlled by the length of the MSP variant used and the lipid-to-protein ratio during assembly. nih.govnih.govwashington.eduacs.orgescholarship.orgresearchgate.net Different MSP variants, which vary in length due to truncations or duplications of ApoA-I repeats, yield Nanodiscs of different sizes. nih.govantibodies-online.comnih.govwashington.edu For instance, this compound has been associated with NLPs having a diameter of approximately 14.8 nm. nih.gov Other MSP variants can produce Nanodiscs with diameters ranging from approximately 9.8 nm to 17 nm or even 10 nm to >25 nm, depending on the specific MSP and assembly conditions. nih.govwashington.edunih.govresearchgate.net

The thickness of the NLP is determined by the lipid bilayer, which is typically around 5 nm. nih.govacs.orgescholarship.org While the diameter is tunable, the thickness remains relatively consistent, reflecting the nature of the phospholipid bilayer. nih.govacs.orgescholarship.org This tunability in diameter makes NLPs a versatile platform for accommodating membrane proteins of various sizes for structural and functional studies. nih.govwashington.edu